An In-depth Technical Guide to 2-(6-chloro-1H-indol-3-yl)acetic acid
An In-depth Technical Guide to 2-(6-chloro-1H-indol-3-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(6-chloro-1H-indol-3-yl)acetic acid, a halogenated derivative of the principal plant hormone indole-3-acetic acid (IAA), is a molecule of significant interest in the fields of plant biology and synthetic chemistry. As an auxin, it plays a crucial role in regulating various aspects of plant growth and development. The introduction of a chlorine atom at the 6-position of the indole ring has been shown to dramatically enhance its biological activity, making it a subject of investigation for its potential applications as a potent plant growth regulator. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and biological significance of 2-(6-chloro-1H-indol-3-yl)acetic acid.
Core Physicochemical Properties
The fundamental physicochemical properties of 2-(6-chloro-1H-indol-3-yl)acetic acid are summarized in the table below. These properties are essential for its handling, formulation, and application in research and development.
| Property | Value | Source |
| IUPAC Name | 2-(6-chloro-1H-indol-3-yl)acetic acid | N/A |
| CAS Number | 1912-44-3 | [1][2][3][4] |
| Molecular Formula | C₁₀H₈ClNO₂ | |
| Molecular Weight | 209.63 g/mol | [1][2] |
| Physical Form | Solid | |
| Melting Point | Estimated: ~160-180°C (based on related compounds) | [5] |
| Boiling Point | Computationally Estimated: ~445.6°C at 760 mmHg | [5] |
| pKa | Not experimentally determined; expected to be similar to acetic acid (4.76 in water) due to the carboxylic acid moiety. | N/A |
| Solubility | Expected to have good solubility in polar organic solvents like DMSO, ethanol, and methanol, with limited solubility in non-polar solvents and pH-dependent solubility in aqueous solutions. | N/A |
Experimental Protocols
Synthesis via Fischer Indole Synthesis
The most common and versatile method for the synthesis of substituted indole-3-acetic acids is the Fischer indole synthesis. This method involves the reaction of a substituted phenylhydrazine with a ketone or aldehyde under acidic conditions. The following is a representative protocol for the synthesis of 2-(6-chloro-1H-indol-3-yl)acetic acid, which may require optimization.
Step 1: Formation of Ethyl 2-(6-chloro-1H-indol-3-yl)acetate
-
Hydrazone Formation: A mixture of (4-chlorophenyl)hydrazine hydrochloride and a suitable keto-ester, such as ethyl 4-oxobutanoate, is refluxed in a solvent like ethanol.
-
Cyclization: An acid catalyst, such as polyphosphoric acid (PPA) or zinc chloride, is added to the hydrazone intermediate. The mixture is heated to induce a[6][6]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to form the indole ring.
-
Workup and Purification: The reaction mixture is cooled and poured into ice-water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude ethyl 2-(6-chloro-1H-indol-3-yl)acetate can be purified by column chromatography on silica gel.
Step 2: Hydrolysis to 2-(6-chloro-1H-indol-3-yl)acetic acid
-
Saponification: The purified ethyl ester from Step 1 is dissolved in a mixture of ethanol and an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.
-
Heating: The reaction mixture is heated under reflux for several hours to ensure complete hydrolysis of the ester.
-
Acidification and Isolation: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is washed with a non-polar solvent to remove any unreacted starting material. The aqueous layer is then acidified with a mineral acid (e.g., HCl) to a pH of 2-3, leading to the precipitation of the carboxylic acid.
-
Purification: The precipitated 2-(6-chloro-1H-indol-3-yl)acetic acid is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[7]
Analytical Characterization
Standard analytical techniques are employed to confirm the identity and purity of the synthesized 2-(6-chloro-1H-indol-3-yl)acetic acid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure. Expected signals would correspond to the protons and carbons of the indole ring, the acetic acid side chain, and the substituent.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H stretch of the indole, the C=O stretch of the carboxylic acid, and the O-H stretch of the carboxylic acid.[6][9]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the molecular formula.[5]
Biological Activity and Signaling Pathways
Enhanced Auxin Activity
Chlorinated derivatives of indole-3-acetic acid are known to exhibit significantly higher auxin activity compared to the parent compound, IAA. Notably, 2-(6-chloro-1H-indol-3-yl)acetic acid has been reported to be approximately 19 times more active than IAA in stimulating growth reactions. This enhanced activity is attributed to factors such as increased stability against enzymatic degradation within the plant.
Auxin Signaling Pathway
The canonical auxin signaling pathway is initiated by the binding of auxin to its co-receptors, the TRANSPORT INHIBITOR RESISTANT 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, which are components of an SCF E3 ubiquitin ligase complex. This binding event promotes the interaction between TIR1/AFB and the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors.
The formation of this auxin-TIR1/AFB-Aux/IAA complex targets the Aux/IAA proteins for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of the Aux/IAA repressors liberates the Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin response elements (AuxREs) in the promoters of auxin-responsive genes, thereby activating or repressing their transcription and leading to various physiological responses.
Conclusion
2-(6-chloro-1H-indol-3-yl)acetic acid stands out as a highly potent synthetic auxin. Its basic chemical and physical properties, combined with a well-established synthetic route via the Fischer indole synthesis, make it an accessible tool for researchers. The significantly enhanced biological activity compared to native IAA underscores its potential for applications in agriculture and horticulture. A thorough understanding of its interaction with the auxin signaling pathway will be crucial for elucidating its precise mode of action and for the development of novel plant growth regulators. Further research is warranted to fully characterize its quantitative properties and to explore its full range of biological effects.
References
- 1. 1912-44-3|2-(6-Chloro-1H-indol-3-yl)acetic acid|BLD Pharm [bldpharm.com]
- 2. Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues | European Journal of Chemistry [eurjchem.com]
- 3. 6-Chloroindole-3-acetic acid | CAS 1912-44-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. chemscene.com [chemscene.com]
- 5. Buy (6-chloro-1H-indol-1-yl)acetic acid | 943654-33-9 [smolecule.com]
- 6. Indole-3-acetic acid, 6-chloro-2-methyl- [webbook.nist.gov]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. iosrjournals.org [iosrjournals.org]
